molecular formula C9H11N5O2S B5428509 1-ethyl-N-(pyrimidin-2-yl)-1H-pyrazole-4-sulfonamide

1-ethyl-N-(pyrimidin-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B5428509
M. Wt: 253.28 g/mol
InChI Key: UPFTWQAEYAWTLV-UHFFFAOYSA-N
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Description

1-Ethyl-N-(pyrimidin-2-yl)-1H-pyrazole-4-sulfonamide is a chemical compound with a unique structure that combines a pyrazole ring with a sulfonamide group and a pyrimidine moiety

Preparation Methods

The synthesis of 1-ethyl-N-(pyrimidin-2-yl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Pyrimidine Moiety: This can be done through nucleophilic substitution reactions where the pyrazole-sulfonamide intermediate reacts with pyrimidine derivatives.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Ethyl-N-(pyrimidin-2-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonamide groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-Ethyl-N-(pyrimidin-2-yl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.

    Biological Studies: It can be used in studies involving cell signaling pathways and molecular interactions due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 1-ethyl-N-(pyrimidin-2-yl)-1H-pyrazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the pyrazole and pyrimidine rings can participate in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor functions, affecting various biochemical pathways.

Comparison with Similar Compounds

1-Ethyl-N-(pyrimidin-2-yl)-1H-pyrazole-4-sulfonamide can be compared with other similar compounds such as:

    1-Ethyl-N-(pyridin-2-yl)-1H-pyrazole-4-sulfonamide: This compound has a pyridine ring instead of a pyrimidine ring, which may affect its binding affinity and specificity.

    1-Ethyl-N-(pyrimidin-2-yl)-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, potentially altering its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

1-ethyl-N-pyrimidin-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2S/c1-2-14-7-8(6-12-14)17(15,16)13-9-10-4-3-5-11-9/h3-7H,2H2,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFTWQAEYAWTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825621
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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